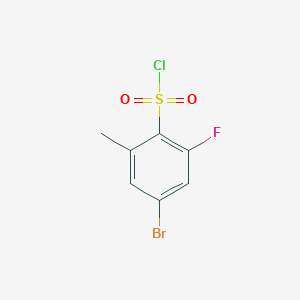

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride is a chemical compound with the CAS number 2172064-48-9 . It is used in various chemical reactions and has a molecular weight of 287.54 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, methyl, and sulfonyl chloride groups . The exact arrangement of these groups on the benzene ring can be determined using techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not explicitly mentioned in the available resources .科学的研究の応用

Activation of Hydroxyl Groups

4-Fluorobenzenesulfonyl chloride, a similar compound, demonstrates its utility in activating hydroxyl groups of polymeric carriers. This reagent rapidly reacts with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups. The activated solid support can then be used for covalent attachment of biologicals like enzymes and antibodies, preserving their biological function. This chemistry has potential therapeutic applications in bioselective separation of lymphocyte subsets and tumor cells from blood and bone marrow (Chang, Gee, Smith, & Lake, 1992).

Dehydrogenation of CC and BN Bonds

Research on group 9 metal bis(N-heterocyclic carbene) complexes shows the capability of these systems to dehydrogenate saturated CC and BN linkages. This process involves the formation of reactive cationic species that can lead to various chemical transformations, such as the dehydrogenation of carbene substituents and coordination with amineboranes (Tang, Thompson, & Aldridge, 2010).

Synthesis of Intermediates for Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound with structural similarities, is used in synthesizing intermediates for pesticides. This compound illustrates the broader utility of halogenated benzenesulfonyl chlorides in the preparation of agricultural chemicals (Du, Chen, Zheng, & Xu, 2005).

Cyclization Reactions

O-halo-substituted benzenesulfonyl chlorides, when reacted with certain compounds, can undergo a one-pot cyclization to yield 1,2,4-benzothiadiazine-1,1-dioxides. This reaction's success relies on factors like the nature of the halogen, electronic character of the benzene ring substituent, and steric load around the amidine unit (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).

作用機序

特性

IUPAC Name |

4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFGPOYENAQGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Cyclobutanecarbonylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2496646.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2496647.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)